

"4-Benzothiazoleacetic acid" fundamental properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Benzothiazoleacetic acid

Cat. No.: B149002

[Get Quote](#)

An In-Depth Technical Guide to **4-Benzothiazoleacetic Acid**: Core Properties and Applications

Introduction

4-Benzothiazoleacetic acid is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with an acetic acid group attached at the 4-position of the benzothiazole core. As a member of the benzothiazole family, this molecule serves as a significant structural motif and versatile building block in medicinal chemistry and materials science. The benzothiazole scaffold is renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[1][2]} This guide provides a comprehensive technical overview of the fundamental properties, synthesis, analytical methodologies, and potential applications of **4-Benzothiazoleacetic acid**, tailored for researchers and professionals in drug development.

Physicochemical and Spectroscopic Profile

The precise characterization of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While specific experimental data for **4-Benzothiazoleacetic acid** is not widely published, its properties can be reliably predicted based on the well-understood chemistry of the benzothiazole core and the carboxylic acid functional group.

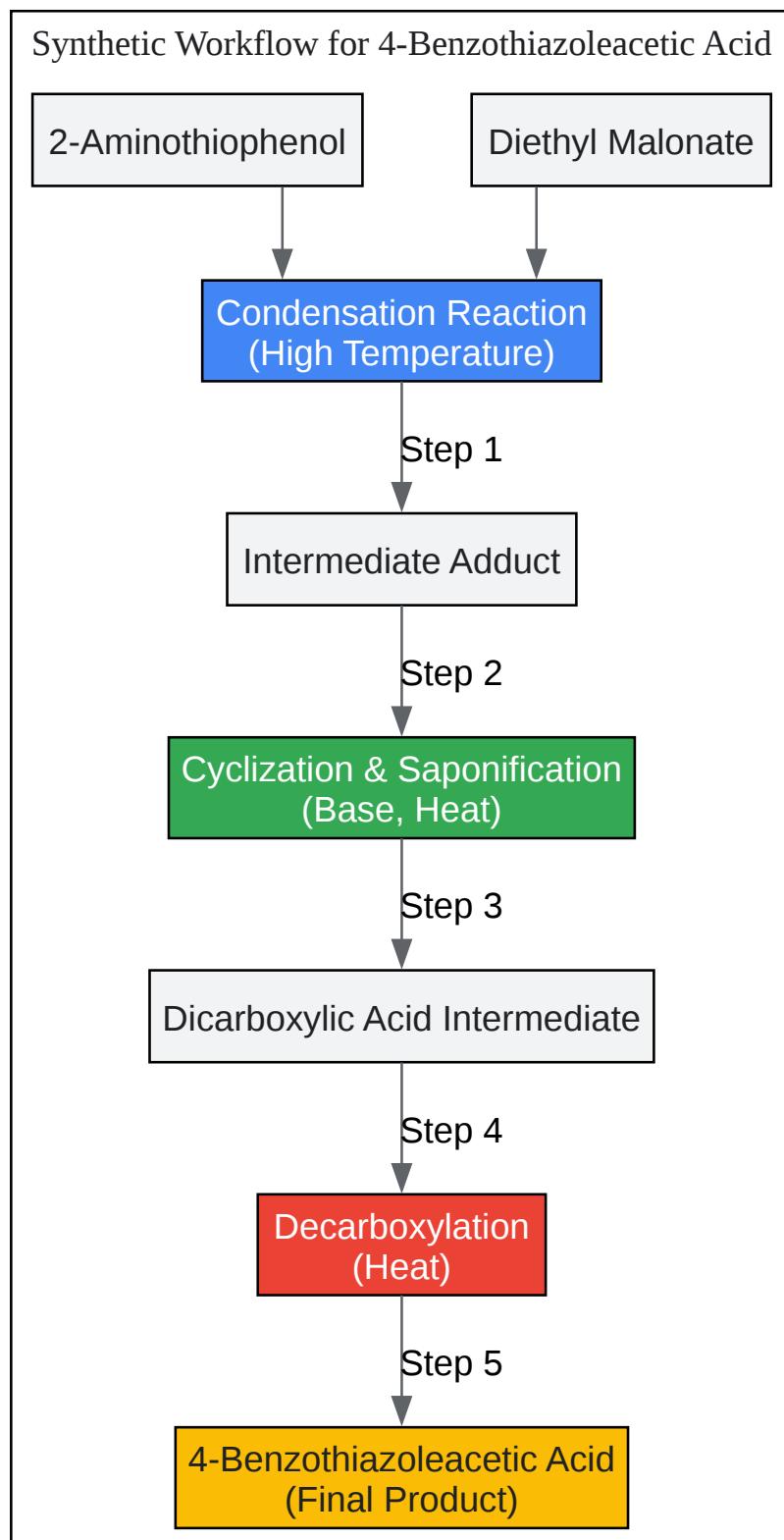
Core Physicochemical Properties

The key physical and chemical identifiers for **4-Benzothiazoleacetic acid** are summarized below. These values are essential for handling, formulation, and experimental design.

Property	Predicted Value / Information	Rationale / Reference
Molecular Formula	C ₉ H ₇ NO ₂ S	Derived from its chemical structure.
Molecular Weight	193.22 g/mol	Calculated from the molecular formula.
Appearance	Off-white to light yellow solid	Typical for small aromatic organic acids.
Melting Point	~190-200 °C	Inferred from similar structures like 4-Thiazolecarboxylic acid (195-199 °C).[3]
Solubility	Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols.	The carboxylic acid group imparts slight aqueous solubility, while the aromatic core favors organic solvents.
pKa	~4-5	The acidity is primarily determined by the carboxylic acid group, similar to benzoic acid.[4]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of **4-Benzothiazoleacetic acid**. The following data are predicted based on established spectroscopic principles.[5][6]


Technique	Predicted Spectroscopic Data
¹ H NMR	$\delta \sim 12.5\text{-}13.0$ ppm (s, 1H, -COOH), $\delta \sim 7.5\text{-}8.2$ ppm (m, 4H, Ar-H), $\delta \sim 4.0$ ppm (s, 2H, -CH ₂ -)
¹³ C NMR	$\delta \sim 172$ ppm (C=O), $\delta \sim 153$ ppm, ~ 135 ppm (Benzothiazole quaternary C), $\delta \sim 120\text{-}130$ ppm (Ar-CH), $\delta \sim 40$ ppm (-CH ₂ -)
Infrared (IR)	$\sim 3000\text{ cm}^{-1}$ (broad, O-H stretch), $\sim 1700\text{ cm}^{-1}$ (strong, C=O stretch), ~ 1600 , $\sim 1450\text{ cm}^{-1}$ (C=C, C=N stretches), $\sim 750\text{ cm}^{-1}$ (C-S stretch)
Mass Spec (EI)	m/z (M ⁺) = 193, Fragment at m/z = 148 (loss of -COOH), Fragment at m/z = 134 (loss of -CH ₂ COOH)

Synthesis and Reaction Chemistry

The synthesis of benzothiazole derivatives is a well-established field in organic chemistry. A common and efficient method involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[\[7\]](#)

Proposed Synthetic Pathway

A plausible and direct route to **4-Benzothiazoleacetic acid** involves the reaction of 2-aminothiophenol with a suitable malonic acid derivative followed by cyclization and decarboxylation. This approach is favored for its high efficiency and the availability of starting materials.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **4-Benzothiazoleacetic acid**.

Experimental Protocol: General Synthesis

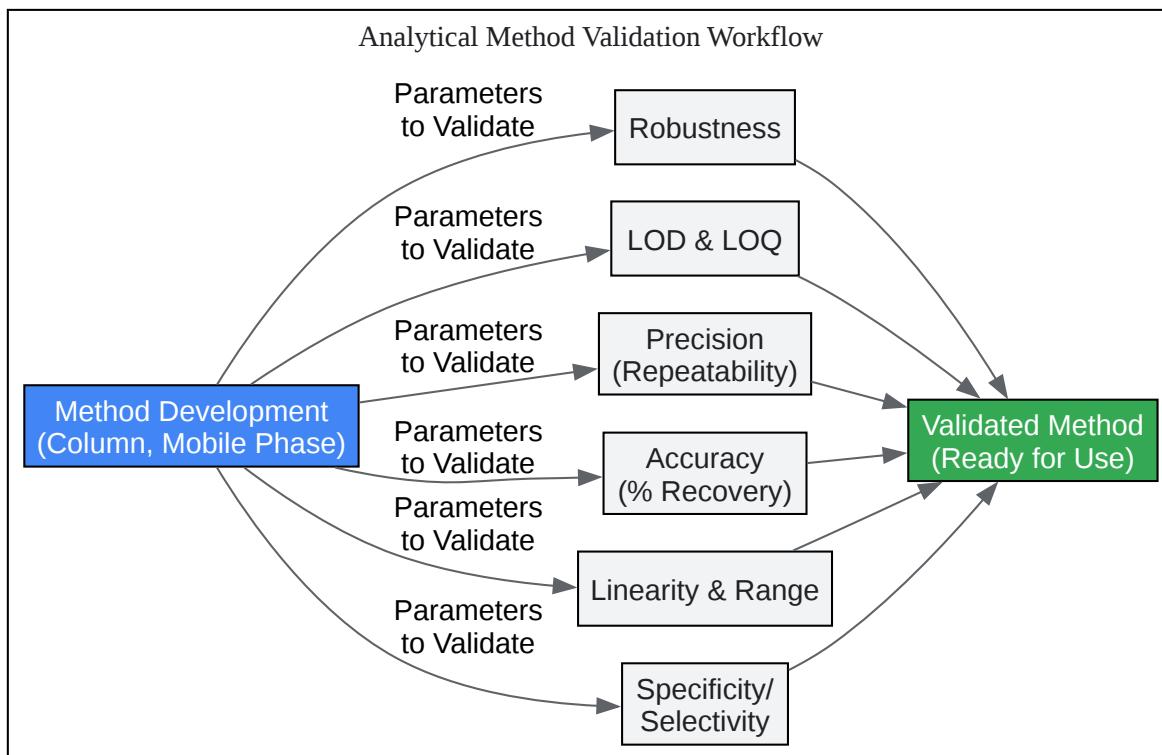
- Condensation: Equimolar amounts of 2-aminothiophenol and diethyl malonate are heated, either neat or in a high-boiling solvent (e.g., xylene), to initiate condensation.
- Cyclization/Saponification: The resulting intermediate is treated with a strong base, such as sodium hydroxide in ethanol, and heated to promote intramolecular cyclization and hydrolyze the ester groups.
- Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate.
- Decarboxylation: The isolated intermediate is heated above its melting point until carbon dioxide evolution ceases, yielding the crude **4-Benzothiazoleacetic acid**.
- Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Biological Activity and Therapeutic Potential

The benzothiazole scaffold is a privileged structure in drug discovery, conferring a wide range of pharmacological activities.[\[2\]](#)[\[8\]](#) Derivatives have shown significant promise in several therapeutic areas.

- Anticancer Activity: Many benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective cytotoxicity against various cancer cell lines, often through mechanisms involving cytochrome P450 enzymes or by inducing apoptosis.[\[1\]](#)[\[8\]](#)
- Antimicrobial Properties: The benzothiazole nucleus is a key component in compounds designed to inhibit bacterial enzymes such as DNA gyrase and dihydropteroate synthase, making it a valuable scaffold for developing new antibacterial agents to combat resistance.[\[9\]](#)
- Anti-inflammatory Effects: Certain benzothiazole compounds act as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LO), suggesting their potential in treating inflammatory disorders.[\[1\]](#)

- **Neuroprotection:** The FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the scaffold's potential in developing treatments for neurodegenerative diseases.[2]


4-Benzothiazoleacetic acid itself can be considered both a potentially active molecule and, more importantly, a key starting material for the synthesis of more complex and potent derivatives targeting these biological pathways.

Analytical Methodologies

Robust analytical methods are essential for ensuring the quality, purity, and concentration of **4-Benzothiazoleacetic acid** in research and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to the compound's polarity, non-volatility, and UV-active aromatic structure.

HPLC Method Protocol

- **Instrumentation:** A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m), a UV-Vis detector, and an autosampler.
- **Mobile Phase:** An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp peak shape for the carboxylic acid. A typical starting condition would be 60:40 (v/v) Acetonitrile:Water with 0.1% TFA.
- **Flow Rate:** 1.0 mL/min.
- **Detection:** UV detection at a wavelength of approximately 254 nm or 280 nm, where the benzothiazole core exhibits strong absorbance.
- **Sample Preparation:** Prepare a stock solution of **4-Benzothiazoleacetic acid** in the mobile phase or a compatible solvent like methanol. Dilute to create calibration standards and test samples within the linear range of the detector.
- **Validation:** The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[10]

[Click to download full resolution via product page](#)

Caption: Logical flow for the validation of an analytical HPLC method.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of **4-Benzothiazoleacetic acid** and ensuring laboratory safety. The following recommendations are based on safety data sheets for similar chemical structures.[11]

- Hazard Identification: Expected to be harmful if swallowed and may cause skin and serious eye irritation. Handle with appropriate care.
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

- First Aid Measures:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
 - Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
 - Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents, bases, and acids.

References

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). *Molecules*.
- Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). *Taylor & Francis Online*.
- Synthesis, biological activity and recent advancement of benzothiazoles: a classical review. (2018). *World Journal of Pharmacy and Pharmaceutical Sciences*.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). *PMC - NIH*.
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). *MDPI*.
- Synthesis and Biological Activity of Benzothiazolo- and Benzoxazolo[3,2-a]quinolinium Salts. (1982). *Journal of Medicinal Chemistry*.
- Benzothiazole synthesis. (n.d.). *Organic Chemistry Portal*.
- Spectroscopy Data for Undergraduate Teaching. (2023). *ERIC*.
- Benzoic acid. (n.d.). *Wikipedia*.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). *Organic Chemistry Data*.
- Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2020). *ResearchGate*.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). *MDPI*.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. (n.d.). *PMC - NIH*.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). *PMC - NIH*.

- Benzothiazole. (n.d.). PubChem - NIH.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2009). Journal of Molecular Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 4-噻唑羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. lehigh.edu [lehigh.edu]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- To cite this document: BenchChem. ["4-Benzothiazoleacetic acid" fundamental properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b149002#4-benzothiazoleacetic-acid-fundamental-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com